
4-Thiazolemethanethiol, 2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolemethanethiol, 2-amino- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiol derivative of thiazole, which has been shown to have a variety of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 4-Thiazolemethanethiol, 2-amino- is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical And Physiological Effects
4-Thiazolemethanethiol, 2-amino- has been shown to have a variety of biochemical and physiological effects. This compound has been demonstrated to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body. Additionally, 4-Thiazolemethanethiol, 2-amino- has been shown to have antimicrobial activity, which may help to prevent the growth of harmful bacteria and other microorganisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Thiazolemethanethiol, 2-amino- in lab experiments is its well-documented synthesis method. This compound is also relatively stable and can be easily stored for future use. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Future Directions
There are several future directions for the study of 4-Thiazolemethanethiol, 2-amino-. One area of research is the investigation of its potential use in the treatment of cancer and other diseases. This compound has been shown to have anticancer activity in vitro, and further studies are needed to determine its potential use in vivo. Another area of research is the investigation of its potential use as an antioxidant and anti-inflammatory agent. This compound has been shown to have these activities in vitro, and further studies are needed to determine its potential use in vivo. Finally, the synthesis of new derivatives of 4-Thiazolemethanethiol, 2-amino- may lead to the discovery of compounds with even greater biological activity.
Synthesis Methods
The synthesis of 4-Thiazolemethanethiol, 2-amino- involves the reaction of thioamide with a thiol reagent. This reaction results in the formation of a thiazole ring, which is then further modified to produce the final product. The synthesis of this compound has been well-documented in the literature, and several methods have been developed for its preparation.
Scientific Research Applications
4-Thiazolemethanethiol, 2-amino- has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
105408-34-2 |
|---|---|
Product Name |
4-Thiazolemethanethiol, 2-amino- |
Molecular Formula |
C4H6N2S2 |
Molecular Weight |
146.2 g/mol |
IUPAC Name |
(2-amino-1,3-thiazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H6N2S2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6) |
InChI Key |
FJCTZEUCKJHCKW-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)N)CS |
Canonical SMILES |
C1=C(N=C(S1)N)CS |
synonyms |
4-Thiazolemethanethiol,2-amino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



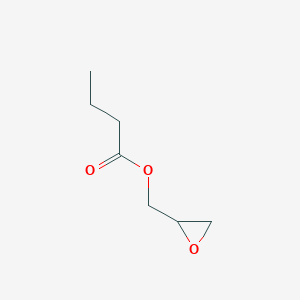
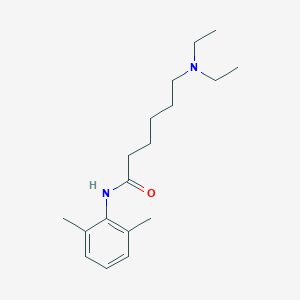
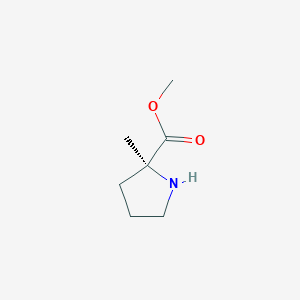
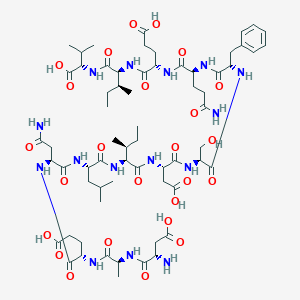
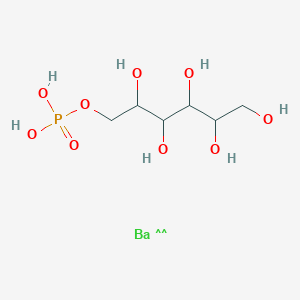
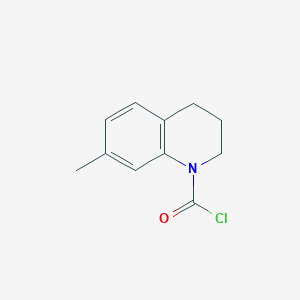
![4-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-4-oxobutanoic acid](/img/structure/B11453.png)

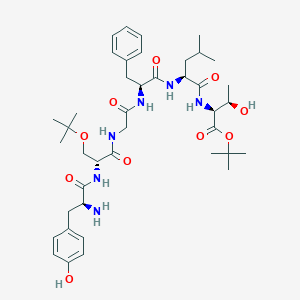
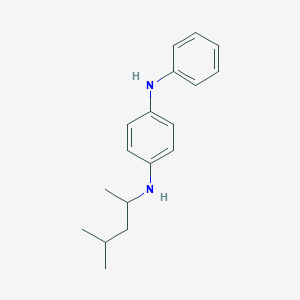

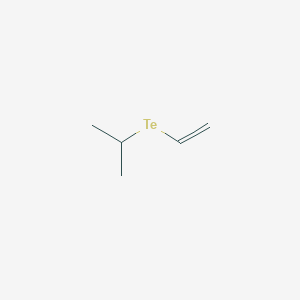
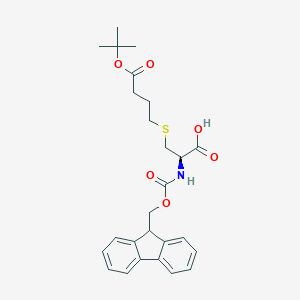
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)